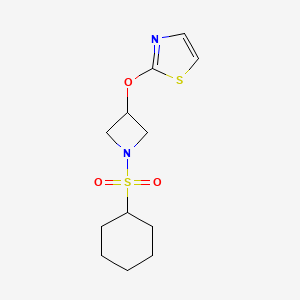

2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole

Description

2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked via an ether bond to a 4-membered azetidine ring, which is sulfonylated at the 1-position with a cyclohexyl group. This structure combines a thiazole moiety (a 5-membered ring with nitrogen and sulfur atoms) and a sulfonylated azetidine, a conformationally constrained 4-membered ring. The cyclohexylsulfonyl group enhances lipophilicity and may influence binding interactions, while the azetidine’s small ring size imposes steric and electronic effects on molecular conformation .

Properties

IUPAC Name |

2-(1-cyclohexylsulfonylazetidin-3-yl)oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c15-19(16,11-4-2-1-3-5-11)14-8-10(9-14)17-12-13-6-7-18-12/h6-7,10-11H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHSEOSPJMSMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves the reaction of azetidine derivatives with thiazole compounds. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives with Aryl Substituents

Compounds such as 9a–9e () share a thiazole core but differ in substituents. For example:

- 9a : Features a phenyl group on the thiazole, linked to a triazole and benzimidazole.

- 9c : Substituted with a 4-bromophenyl group.

Key Differences :

- The target compound replaces aryl groups (e.g., phenyl, bromophenyl) with a cyclohexylsulfonyl-azetidine moiety.

Azetidine-Containing Compounds

Azetidin-2-one derivatives () are synthesized from benzimidazole precursors. For instance:

- Compound 6a–c : Azetidin-2-one fused with hydrazones.

Key Differences :

Thiadiazole and Triazole Derivatives

1,4-Benzodioxine-based thiadiazole derivatives () and triazole-thiophene hybrids () highlight alternative heterocyclic systems.

Key Differences :

- Thiadiazoles and triazoles exhibit distinct electronic profiles (e.g., triazoles are more polarizable). The target’s thiazole-azetidine scaffold offers a unique balance of rigidity and flexibility, which may optimize binding in hydrophobic pockets compared to larger heterocycles .

Table 1: Structural and Physicochemical Properties

*LogP values estimated via fragment-based methods.

Biological Activity

2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole, with CAS number 1797367-72-6, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 302.4 g/mol

- Structure : The compound features a thiazole ring connected to an azetidine moiety via an ether linkage with a cyclohexylsulfonyl group.

The biological activity of 2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the cyclohexylsulfonyl group may enhance binding affinity and specificity, while the azetidine and thiazole rings contribute to the compound's stability and reactivity.

Cytotoxicity and Antiproliferative Effects

Research has indicated that compounds containing thiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on multi-heterocyclic molecules, including those with thiazole structures, demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells .

Glucokinase Activation

Another area of interest is the role of thiazole derivatives as glucokinase (GK) activators, which are being explored for the treatment of type 2 diabetes mellitus (T2DM). Compounds similar to 2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole showed potential in regulating glucose homeostasis without inducing hypoglycemia, making them viable candidates for diabetic therapies .

Case Studies

- Cytotoxicity Study :

- Glucokinase Activator Study :

Comparative Analysis

The following table summarizes key findings from studies involving 2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole and related compounds:

Q & A

Q. What are the established synthetic pathways for 2-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)thiazole, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves multi-step reactions starting from azetidine and thiazole precursors. Key steps include:

- Sulfonylation : Reacting azetidine with cyclohexylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

- Coupling : Linking the sulfonylated azetidine to the thiazole moiety via nucleophilic substitution or copper-catalyzed reactions (e.g., DMF solvent, 80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization to isolate the product .

Critical Parameters:

| Parameter | Optimization Strategy |

|---|---|

| Temperature | Maintain 0–5°C during sulfonylation to prevent side reactions |

| Solvent | Use polar aprotic solvents (DMF, DCM) to enhance reactivity |

| Catalysts | Copper(I) iodide improves coupling efficiency in thiazole formation |

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer: A combination of techniques ensures accurate structural confirmation and purity assessment:

- 1H/13C NMR : Identify azetidine (δ 3.5–4.0 ppm) and thiazole (δ 7.2–7.8 ppm) protons, with cyclohexyl signals at δ 1.2–2.0 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 348.79 (calculated for C₁₂H₁₀ClFN₂O₃S₂) confirms molecular weight .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in azetidine-thiazole linkage .

Purity Assessment:

- HPLC : Use C18 columns with acetonitrile/water mobile phase (retention time ~12 min) .

- TLC Monitoring : Hexane:ethyl acetate (3:1) for reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity interference. Strategies include:

- Standardized Assays : Reproduce activities under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) .

- Orthogonal Validation : Combine enzymatic assays (IC₅₀) with cell-based studies (e.g., cytotoxicity in HEK293 cells) to confirm target specificity .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., desulfonylated derivatives) that may skew activity .

Case Example: Conflicting antimicrobial data resolved by testing against standardized E. coli ATCC 25922 strains under CLSI guidelines .

Q. What computational methods predict the compound’s interaction mechanisms with biological targets?

Methodological Answer: Computational approaches guide mechanistic hypotheses:

- Molecular Docking : AutoDock Vina simulates binding to kinase targets (e.g., EGFR), identifying key hydrogen bonds with the sulfonyl group .

- MD Simulations : GROMACS analyzes stability of ligand-protein complexes over 100 ns trajectories, highlighting azetidine flexibility .

- QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with activity trends .

Validation: Cross-reference computational predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. What strategies optimize synthesis yield and purity during scale-up for preclinical studies?

Methodological Answer: Scale-up challenges include reaction efficiency and reproducibility. Solutions involve:

- Flow Chemistry : Continuous reactors reduce batch variability and improve heat management for exothermic steps (e.g., sulfonylation) .

- High-Throughput Screening : Test 96 solvent/catalyst combinations to identify optimal conditions (e.g., DMF/CuI vs. THF/Pd(OAc)₂) .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in DCM) to enhance crystal purity .

Yield Data:

| Scale | Yield (Lab vs. Pilot) |

|---|---|

| 10 g | 65% (lab) → 72% (pilot, flow reactor) |

| 100 g | 58% (lab) → 68% (pilot, optimized anti-solvent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.